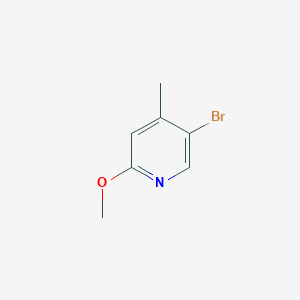

5-Bromo-2-methoxy-4-methylpyridine

Descripción

Contextualization of the Pyridine (B92270) Scaffold Significance in Chemical Sciences

The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemistry. smolecule.combeilstein-journals.org Its unique electronic properties, arising from the electronegative nitrogen atom, render it a versatile building block in a vast array of chemical applications. mdpi.com The nitrogen atom imparts a dipole moment and a site of basicity, influencing the molecule's reactivity and intermolecular interactions. mdpi.com This inherent reactivity makes pyridines crucial precursors and intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. smolecule.comchemicalbook.com The pyridine motif is also found in numerous natural products, including essential vitamins like niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), as well as alkaloids. chemicalbook.com

Overview of Substituted Pyridines in Contemporary Chemical Research

The true versatility of the pyridine scaffold is unlocked through the introduction of various substituents onto the ring. Substituted pyridines are at the forefront of contemporary chemical research due to their diverse and tunable properties. beilstein-journals.org The nature and position of these substituents can profoundly influence the molecule's steric and electronic characteristics, leading to a broad spectrum of biological activities and material properties. chemimpex.comhzsqchem.com In medicinal chemistry, substituted pyridines are integral components of numerous drugs, acting as kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS) active compounds. chemimpex.comhzsqchem.com The ability to strategically modify the pyridine core allows for the fine-tuning of a molecule's pharmacological profile. hzsqchem.com Furthermore, the presence of halogens, such as bromine, on the pyridine ring opens up avenues for further functionalization through powerful synthetic methodologies like cross-coupling reactions. nih.govuzh.ch

Rationale for the Academic Investigation of 5-Bromo-2-methoxy-4-methylpyridine

The specific compound, this compound, has garnered attention in academic research due to its unique combination of functional groups, which makes it a valuable and versatile synthetic intermediate. smolecule.comchemimpex.com The bromine atom at the 5-position serves as a key handle for introducing molecular diversity. It readily participates in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile formation of carbon-carbon bonds and the construction of more complex molecular architectures. smolecule.comnih.gov

The methoxy (B1213986) group at the 2-position and the methyl group at the 4-position also play crucial roles. The electron-donating nature of the methoxy group can influence the reactivity of the pyridine ring, while the methyl group provides a point of steric differentiation. chemicalbook.com This specific substitution pattern makes this compound an attractive building block for the synthesis of targeted molecules in pharmaceutical and agrochemical research. chemimpex.com Its utility as an intermediate in the development of compounds for neurological disorders and as a component in the formulation of pesticides and herbicides highlights the practical importance driving its academic investigation. chemimpex.com

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Table 1: Compound Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C₇H₈BrNO | 202.05 | 36-40 chemimpex.com |

| 2,5-Dibromopyridine (B19318) | C₅H₃Br₂N | 236.89 | 92-94 |

| 5-Bromo-2-methoxypyridine (B44785) | C₆H₆BrNO | 188.02 | 33-34 |

| 2-Amino-5-bromo-4-methylpyridine | C₆H₇BrN₂ | 187.04 | 120-122 |

Table 2: Spectroscopic Data for 5-Bromo-2-methylpyridine (B113479)

| Spectroscopic Technique | Key Data Points |

| ¹H NMR (CDCl₃) | δ 8.35 (d, 1H), 7.63 (dd, 1H), 7.08 (d, 1H), 2.47 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ 158.9, 150.7, 140.2, 123.6, 118.9, 24.2 |

| Mass Spectrometry (MS) | m/z 171, 173 (M+, Br isotope pattern) |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-methoxy-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-3-7(10-2)9-4-6(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBPXLJKMNBQMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400327 | |

| Record name | 5-Bromo-2-methoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164513-39-7 | |

| Record name | 5-Bromo-2-methoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-methoxy-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 5 Bromo 2 Methoxy 4 Methylpyridine

Established Synthetic Pathways to 5-Bromo-2-methoxy-4-methylpyridine

The synthesis of this compound often relies on foundational reactions in heterocyclic chemistry, primarily involving nucleophilic substitution and strategic halogenation and alkoxylation of the pyridine (B92270) core.

Nucleophilic Substitution Routes to this compound

A primary and efficient method for introducing the methoxy (B1213986) group at the C2 position of the pyridine ring is through nucleophilic aromatic substitution. This typically involves the reaction of a di-substituted pyridine precursor, such as 2,5-dibromo-4-methylpyridine, with a methoxide (B1231860) source.

One documented synthesis involves reacting 2,5-dibromopyridine (B19318) with sodium hydroxide (B78521) in methanol. The mixture is refluxed for several hours, leading to the substitution of the bromine atom at the 2-position with a methoxy group, yielding 5-Bromo-2-methoxypyridine (B44785) with a high yield of 98%. chemicalbook.com While this example doesn't include the 4-methyl group, the principle of nucleophilic substitution of a halogen at the 2-position of the pyridine ring by a methoxide is a key established route. The general reaction is as follows:

Reaction Scheme: 2,5-Dibromo-4-methylpyridine + CH₃ONa → this compound + NaBr

This reaction is driven by the strong nucleophilicity of the methoxide ion and the susceptibility of the C2 position in the pyridine ring to nucleophilic attack, especially when activated by an electron-withdrawing group or another halogen.

Halogenation and Alkoxylation Strategies for Pyridine Ring Derivatization

An alternative approach involves starting with a pre-functionalized pyridine ring and introducing the bromo and methoxy groups in a stepwise fashion. For instance, one could start with 2-methoxy-4-methylpyridine (B11731) and selectively introduce a bromine atom at the C5 position.

The synthesis can proceed through the following steps:

Methoxylation: Starting with a suitable pyridine precursor, the methoxy group is introduced. For example, 2-chloro-4-methylpyridine (B103993) can be reacted with sodium methoxide.

Bromination: The resulting 2-methoxy-4-methylpyridine is then subjected to electrophilic bromination. The methoxy group at the C2 position and the methyl group at the C4 position direct the incoming electrophile (bromine) to the C5 position.

Another related synthesis involves the preparation of 2,5-dibromo-3-methylpyridine. google.com This process includes the bromination of 2-amino-3-methylpyridine (B33374) followed by a Sandmeyer-type reaction to replace the amino group with another bromine atom. google.com This highlights the strategic use of halogenation in building polysubstituted pyridines.

Advanced and Stereoselective Synthesis of this compound Precursors and Derivatives

Modern synthetic chemistry offers more sophisticated methods for the regioselective and stereoselective synthesis of pyridine derivatives, which can be applied to the synthesis of precursors for this compound.

Metallation-Based Approaches for Regioselective Functionalization

Directed ortho-metalation (DoM) and halogen-metal exchange reactions are powerful tools for the regioselective functionalization of the pyridine ring. znaturforsch.comznaturforsch.comingentaconnect.com These methods allow for the introduction of various functional groups at specific positions, which would be challenging to achieve through classical electrophilic substitution reactions.

In the context of synthesizing precursors for this compound, a metallation strategy could be employed to introduce a functional group at a specific position, which is then converted to either the bromo or methoxy substituent. For example, a directed metalation of a substituted pyridine can be achieved using strong bases like lithium amides or alkyllithium reagents at low temperatures. znaturforsch.comznaturforsch.com The position of metalation is directed by the substituents already present on the pyridine ring. Milder conditions and greater functional group tolerance can be achieved using TMP (2,2,6,6-tetramethylpiperidyl) metal bases. znaturforsch.comznaturforsch.comacs.org

A hypothetical route could involve:

Directed Metalation: Starting with a suitably protected 4-methylpyridine (B42270) derivative, a directing group would guide the metalation to a specific position (e.g., C2 or C5).

Functionalization: The resulting organometallic intermediate can then react with an electrophile to introduce a desired functional group, which can later be converted to a bromo or methoxy group.

Halogen/metal exchange reactions are also highly effective. znaturforsch.comznaturforsch.com For instance, a brominated pyridine can undergo a bromine/lithium exchange, and the resulting lithiated pyridine can then be functionalized. znaturforsch.comznaturforsch.com

Asymmetric Synthesis and Optically Active Intermediates

While this compound itself is not chiral, the principles of asymmetric synthesis are crucial when this compound is used as an intermediate in the synthesis of more complex, chiral molecules. numberanalytics.com The development of chiral catalysts and auxiliaries has enabled the enantioselective synthesis of a wide range of pyridine derivatives. numberanalytics.comacs.org

For example, asymmetric synthesis can be employed to create chiral centers on side chains attached to the pyridine ring. numberanalytics.com Chiral catalysts, often transition metal complexes with chiral ligands, can facilitate enantioselective reactions. numberanalytics.comacs.org Alternatively, chiral auxiliaries can be temporarily attached to the pyridine precursor to direct the stereochemical outcome of a reaction. numberanalytics.com

Recent advancements include the asymmetric C3-allylation of pyridines, which proceeds through borane-catalyzed hydroboration followed by enantioselective iridium-catalyzed allylation. acs.org Although not directly applicable to the synthesis of the title compound, this demonstrates the potential for creating optically active pyridine derivatives that could incorporate the this compound scaffold.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pyridine derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. researchgate.netbiosynce.com

Key green chemistry strategies applicable to the synthesis of this compound and its precursors include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ionic liquids, or supercritical fluids. biosynce.combenthamscience.com

Catalysis: Employing catalysts to improve reaction efficiency, reduce energy consumption, and minimize waste. biosynce.comrsc.org This includes the use of metal-pyridine complexes in catalysis. biosynce.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and reduced side product formation. nih.gov

Mechanochemistry: Using mechanical force, such as ball-milling, to drive chemical reactions, which can reduce or eliminate the need for solvents. organic-chemistry.org A mechanochemical approach has been developed for the C-4 regioselective alkylation of pyridines using activated magnesium. organic-chemistry.org

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Reactivity and Transformational Chemistry of 5 Bromo 2 Methoxy 4 Methylpyridine

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom attached to the pyridine (B92270) ring of 5-Bromo-2-methoxy-4-methylpyridine is susceptible to nucleophilic substitution, a fundamental reaction in organic chemistry. This process involves the replacement of the bromine atom by a nucleophile, a chemical species that donates an electron pair. This reactivity allows for the introduction of a wide array of functional groups onto the pyridine core, leading to the synthesis of diverse derivatives.

Exploration of Diverse Nucleophiles for Derivative Synthesis

A variety of nucleophiles can be employed to displace the bromine atom in this compound, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, in related bromopyridine systems, amines can act as nucleophiles, leading to the formation of aminopyridines. This type of reaction is crucial for the synthesis of many biologically active compounds.

While specific examples detailing the reaction of this compound with a wide range of nucleophiles are not extensively documented in the provided results, the general principle of nucleophilic aromatic substitution on bromopyridines is a well-established synthetic strategy. For example, the synthesis of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives involves a regioselective lithiation–substitution protocol, showcasing the utility of nucleophilic substitution in creating functionalized heterocyclic compounds. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are widely used in the synthesis of pharmaceuticals and complex organic molecules. mdpi.comresearchgate.net this compound, with its reactive carbon-bromine bond, is an excellent substrate for these transformations. illinois.edu The C-Br bond is weaker than a C-Cl bond, making it more susceptible to the initial oxidative addition step in the catalytic cycle of palladium-catalyzed reactions. illinois.edu

Suzuki Coupling Reactions for Aryl Group Introduction

The Suzuki-Miyaura coupling is a prominent palladium-catalyzed reaction that couples an organoboron compound with an organohalide. libretexts.org This reaction is particularly effective for introducing aryl groups onto the this compound scaffold.

In a typical Suzuki coupling, this compound would be reacted with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.com The catalytic cycle involves the oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the arylated pyridine product and regenerate the Pd(0) catalyst. libretexts.org

Studies on related bromopyridine compounds demonstrate the efficiency of this method. For example, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids, using a catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate, has been shown to produce a range of novel pyridine derivatives in moderate to good yields. mdpi.com These reactions are often carried out in a solvent mixture like 1,4-dioxane (B91453) and water at elevated temperatures. mdpi.com The electronic nature of the substituents on the arylboronic acid generally has little effect on the reaction outcome. mdpi.com

| Bromopyridine Substrate | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/water | 5-aryl-2-methylpyridin-3-amine derivatives | Moderate to Good mdpi.com |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/water | N-[5-aryl-2-methylpyridin-3-yl]acetamide derivatives | Moderate to Good mdpi.com |

Other Cross-Coupling Methods in this compound Functionalization

Besides the Suzuki coupling, other palladium-catalyzed cross-coupling reactions can be utilized to functionalize this compound. These reactions offer alternative pathways to introduce various substituents.

One such method is the Sonogashira coupling , which is used to form carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. researchgate.net This reaction would allow for the introduction of an alkynyl group at the 5-position of the pyridine ring.

Another important reaction is the Buchwald-Hartwig amination , which is a method for forming carbon-nitrogen bonds. This reaction could be employed to directly aminate this compound, providing an alternative to traditional nucleophilic substitution methods.

Direct Amination Reactions

Direct amination reactions offer a streamlined approach to introduce amino groups onto the pyridine ring. While specific examples for this compound are not detailed in the provided search results, the general methodology is applicable. A notable example is the reaction of O-vinylhydroxylamines with aza-arene N-oxides, which proceeds through an N-arylation followed by a nih.govnih.gov-sigmatropic rearrangement and cyclization to form azaindolines. acs.org This demonstrates a modern approach to C-N bond formation on pyridine rings.

In a more traditional sense, direct amination of bromopyridines can be achieved through palladium-catalyzed methods like the Buchwald-Hartwig amination. This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an amine with the aryl bromide.

Reduction Reactions of this compound Intermediates

Reduction reactions are crucial for the further transformation of derivatives of this compound. For instance, if a nitro group were introduced onto the pyridine ring, as in the case of 5-bromo-4-methyl-2-nitropyridine, it can be subsequently reduced to an amino group.

A common method for this transformation is catalytic hydrogenation. For example, the reduction of a nitro group can be achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com This process is a key step in multi-step syntheses, allowing for the introduction of an amino group that can then be used for further functionalization, such as in diazotization reactions. google.com

Functional Group Interconversions on the Pyridine Ring System

The bromine atom at the 5-position of this compound is a key site for functional group interconversions. As a halogen, it can be substituted through various metal-catalyzed cross-coupling reactions or nucleophilic substitution reactions, enabling the introduction of a wide array of other functional groups. The electron-donating nature of the methoxy (B1213986) and methyl groups influences the reactivity of the pyridine ring, particularly affecting the ease of substitution at the bromine-bearing carbon.

The conversion of the bromo group in this compound to a thiol group represents a significant functional group interconversion, opening pathways to a variety of sulfur-containing pyridine derivatives. While direct thiolation of this specific compound is not extensively documented in readily available literature, analogous transformations on similar substituted pyridines provide a well-established basis for its synthesis.

A practical and efficient method for the synthesis of substituted pyridine thiols involves a two-step procedure utilizing a sulfur donor, such as thiobenzoic acid, followed by hydrolysis. This approach has been successfully applied to a range of substituted halopyridines, including those with methoxy and methyl groups, demonstrating its potential applicability to this compound. nuph.edu.uaresearchgate.net

The general synthetic strategy would likely involve a copper-catalyzed coupling reaction between this compound and a thiol equivalent. For instance, the reaction with thiobenzoic acid would yield an S-aryl thiocarbamate intermediate. Subsequent hydrolysis of this intermediate would then furnish the desired 2-methoxy-4-methylpyridine-5-thiol. researchgate.net

Table 1: Key Reagents in the Synthesis of Pyridine Thiol Derivatives

| Reagent | Role | Reference |

|---|---|---|

| This compound | Starting Material | - |

| Thiobenzoic Acid | Sulfur Donor | nuph.edu.uaresearchgate.net |

| Copper Catalyst | Catalyst for C-S bond formation | researchgate.net |

| Base (e.g., Potassium Carbonate) | Acid Scavenger/Reaction Promoter | researchgate.net |

This methodology is noted for its high yields and the purity of the resulting thiol products, making it a suitable process for laboratory-scale synthesis. nuph.edu.ua The presence of the methoxy and methyl groups on the pyridine ring is not expected to impede the reaction, as similar substitutions have been successfully performed on pyridines bearing these functionalities. nuph.edu.uaresearchgate.net

It is important to note that the direct nucleophilic aromatic substitution of the bromo group with reagents like sodium hydrosulfide (B80085) can also be a potential route, although the conditions would need to be carefully optimized to avoid side reactions and ensure regioselectivity. The reactivity of the pyridine ring, influenced by its substituents, plays a crucial role in the success of such transformations.

Advanced Spectroscopic Characterization Techniques for 5 Bromo 2 Methoxy 4 Methylpyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the unambiguous determination of molecular structure. researchgate.net For derivatives of 5-bromo-2-methoxy-4-methylpyridine, both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment and connectivity of each atom.

In ¹H NMR spectroscopy, the chemical shifts (δ) of protons are highly sensitive to their local electronic environment. For a typical this compound derivative, one would expect to observe distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the methyl group protons. The position of the bromine atom and other substituents on the pyridine (B92270) ring will influence the chemical shifts of the remaining aromatic protons. For instance, the proton at the C6 position is typically observed at a different chemical shift than the proton at the C3 position due to the differing electronic effects of the adjacent nitrogen and methoxy groups. chemicalbook.com The coupling patterns (e.g., doublets, triplets, etc.) and coupling constants (J values) between adjacent protons provide crucial information about their spatial relationships, confirming the substitution pattern on the pyridine ring. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H3 | 7.0 - 8.0 | - |

| H6 | 7.5 - 8.5 | - |

| OCH₃ | 3.8 - 4.2 | 50 - 60 |

| CH₃ | 2.2 - 2.6 | 15 - 25 |

| C2 | - | 160 - 170 |

| C3 | - | 110 - 120 |

| C4 | - | 140 - 150 |

| C5 | - | 115 - 125 |

| C6 | - | 145 - 155 |

Note: These are general predicted ranges and can vary based on the solvent and the presence of other substituents on the pyridine ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. measurlabs.com High-Resolution Mass Spectrometry (HRMS) is particularly crucial for confirming the molecular formula of newly synthesized this compound derivatives with high accuracy. umb.eduresearchgate.net

By measuring the exact mass of the molecular ion, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. umb.edu This level of precision is essential for unequivocally confirming the identity of a target compound.

In addition to providing the molecular weight, mass spectrometry also reveals valuable structural information through the analysis of fragmentation patterns. libretexts.org When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, characteristic fragmentation patterns would include the loss of the bromine atom, the methoxy group, or the methyl group. miamioh.edu The presence of bromine is often indicated by a characteristic isotopic pattern in the mass spectrum, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. docbrown.info This results in two peaks for bromine-containing fragments that are two mass units apart and have a similar intensity ratio. docbrown.info

Other Spectroscopic Methods in Derivative Characterization

While NMR and MS are the primary tools for structural elucidation, other spectroscopic methods provide complementary and valuable information for the characterization of this compound derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. pw.edu.pl For a this compound derivative, characteristic IR absorption bands would be observed for the C-H stretching of the aromatic ring and the methyl and methoxy groups, C=N and C=C stretching vibrations of the pyridine ring, and C-O stretching of the methoxy group. researchgate.netrsc.org The presence of the C-Br bond can also be identified in the far-infrared region of the spectrum. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. capes.gov.br Aromatic compounds like pyridine derivatives absorb UV light, and the wavelength of maximum absorbance (λmax) can be influenced by the substituents on the ring. chemrxiv.org The methoxy group, being an electron-donating group, and the bromine atom can cause shifts in the absorption spectrum compared to unsubstituted pyridine. capes.gov.brnist.gov While not as structurally informative as NMR or MS, UV-Vis spectroscopy can be useful for confirming the presence of the aromatic system and for quantitative analysis. acs.org

Computational and Theoretical Investigations of 5 Bromo 2 Methoxy 4 Methylpyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For 5-Bromo-2-methoxy-4-methylpyridine, these calculations can map out the electron distribution, identify reactive sites, and determine molecular properties that govern its chemical behavior.

Detailed analysis using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry of this compound. nih.gov From this optimized structure, a wealth of information can be derived. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. epstem.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would likely show negative potential (red/yellow regions) around the nitrogen atom and the oxygen atom of the methoxy (B1213986) group, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms.

Reactivity descriptors, derived from conceptual DFT, can quantify the molecule's reactivity. These include electronegativity, chemical hardness, softness, and the electrophilicity index. Such calculations can predict which atoms are most likely to participate in nucleophilic or electrophilic reactions. For instance, Fukui functions can be calculated to identify the specific atomic sites most susceptible to nucleophilic, electrophilic, and radical attack. nih.gov

Table 1: Predicted Physicochemical and Quantum Chemical Properties

| Property | Value/Prediction | Source |

| Molecular Formula | C₇H₈BrNO | uni.lu |

| Molecular Weight | 202.05 g/mol | chemscene.com |

| XLogP | 2.2 | uni.lu |

| Topological Polar Surface Area (TPSA) | 22.12 Ų | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Rotatable Bonds | 1 | chemscene.com |

Molecular Modeling and Dynamics Simulations of this compound and its Complexes

Molecular modeling and molecular dynamics (MD) simulations are powerful techniques used to study the dynamic behavior of molecules and their interactions with other entities, such as biological macromolecules. These methods can provide insights into how this compound might bind to a protein target, for example.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net If this compound were being investigated as a potential ligand for a specific receptor, docking studies would be performed to predict its binding mode and affinity. The process involves placing the ligand into the binding site of the protein and scoring the different poses based on a scoring function that approximates the binding free energy. This can help rationalize observed structure-activity relationships and guide the design of more potent analogs. researchgate.net

Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion. This provides a detailed view of the conformational changes in both the ligand and the protein upon binding and can reveal the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the complex. Analysis of the simulation can include root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and detailed analysis of intermolecular contacts.

Table 2: Predicted Collision Cross Section (CCS) Data

The following table presents predicted collision cross-section values for different adducts of this compound, which can be useful in mass spectrometry-based analyses. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 201.98621 | 130.6 |

| [M+Na]⁺ | 223.96815 | 143.8 |

| [M-H]⁻ | 199.97165 | 136.3 |

| [M+NH₄]⁺ | 219.01275 | 152.7 |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational methods are instrumental in establishing Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. For a series of analogs based on the this compound scaffold, computational SAR studies can help identify the structural features that are critical for activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a common approach. In a QSAR study, a statistical model is built to relate variations in the biological activity of a set of compounds to variations in their physicochemical properties or structural features (descriptors). These descriptors can be calculated using computational methods and can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological parameters.

For instance, a study on a series of pyridine (B92270) derivatives might reveal that increasing the electron-withdrawing nature of a substituent at a particular position enhances activity, while bulky substituents at another position are detrimental. mdpi.com By applying these models to this compound, one could predict its activity or use the model to suggest modifications to its structure to improve its desired properties. For example, the bromine atom, the methoxy group, and the methyl group could be systematically replaced or repositioned, and the predicted activity of the new virtual compounds could be assessed before undertaking their chemical synthesis. This rational, in-silico-driven approach can significantly accelerate the process of lead optimization in drug discovery. researchgate.netjocpr.com

Applications in Medicinal Chemistry Research

5-Bromo-2-methoxy-4-methylpyridine as a Key Synthetic Intermediate in Pharmaceutical Development

This compound is a crucial intermediate in organic and medicinal chemistry. google.com Its utility lies in its structure as a heterocyclic building block, which allows chemists to introduce a substituted pyridine (B92270) motif into larger, more complex molecules. bldpharm.com The bromine atom on the pyridine ring is particularly important as it provides a reactive site for various cross-coupling reactions, a common strategy in pharmaceutical synthesis to build molecular complexity.

Derivatization for Biological Activity Modulation

The core value of this compound in drug discovery lies in its capacity for derivatization. By chemically modifying the initial scaffold, researchers can systematically alter the properties of the resulting molecules to enhance their interaction with biological targets. This process of creating a library of related compounds, or analogs, is fundamental to modulating biological activity and optimizing lead compounds in pharmaceutical research. google.comnih.gov

Inhibition of Protein Kinases by this compound Analogs

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. frontiersin.orgnih.gov Consequently, kinase inhibition has become a major focus in the development of modern therapeutics. frontiersin.orgnih.govnih.gov The pyridine and related pyrimidine (B1678525) scaffolds, derivable from intermediates like this compound, are recognized as "privileged scaffolds" in this field. nih.gov Their structure is well-suited to fit into the ATP-binding site of kinases, providing a foundation for designing potent and selective inhibitors. nih.gov By adding different chemical groups to the pyridine ring, scientists can fine-tune the molecule's shape and electronic properties to target specific kinases involved in cancer progression. nih.govnih.gov

Specificity and Selectivity in Kinase Inhibition Research

A significant challenge in developing kinase inhibitors is achieving selectivity. nih.gov The human genome contains over 500 protein kinases, many of which have similar ATP-binding sites. An inhibitor that binds to multiple kinases can lead to off-target effects. Therefore, research focuses on designing compounds that are highly specific to the target kinase. nih.govnih.gov The selectivity of an inhibitor is often assessed by screening it against a large panel of kinases and comparing its potency for each one. nih.govresearchgate.net Even minor structural modifications to a lead compound can dramatically alter its selectivity profile. nih.gov For instance, the development of isoquinolinesulfonamide-based inhibitors has shown that subtle chemical changes can shift the inhibitory preference from one kinase, like protein kinase A (PKA), to another, such as Rho-kinase, with high specificity. nih.gov This principle underscores the importance of derivatization in creating precisely targeted therapies.

Modulation of Cellular Signaling Pathways

Protein kinases function as key nodes within complex cellular signaling pathways that control cell growth, proliferation, differentiation, and death. frontiersin.orgnih.gov In cancer, these signaling pathways are often hyperactive due to mutations in kinase genes. frontiersin.org Kinase inhibitors function by blocking the activity of these enzymes, thereby interrupting the abnormal signaling cascade and halting uncontrolled cell growth. nih.govresearchgate.net For example, inhibiting kinases involved in growth factor receptor signaling can prevent a cancer cell from receiving external cues to divide. nih.gov The ultimate goal of these targeted therapies is to modulate these pathways in a way that selectively kills cancer cells while leaving normal cells unharmed. frontiersin.org

Anti-Cancer Research Applications of Kinase Inhibitors

Targeting protein kinases is a proven and promising strategy in cancer treatment. nih.govnih.gov A multitude of kinase inhibitors based on heterocyclic scaffolds like pyrimidine and imidazopyridine have been developed and investigated for their anti-cancer properties. nih.govnih.govmdpi.com These compounds are designed to interfere with the kinases that drive tumor growth and survival. frontiersin.orgdovepress.com Research has shown that derivatives of scaffolds like pyrimido[4',5':4,5]thieno(2,3-b)quinoline can inhibit key cancer-related kinases such as VEGFR1 and CHK2, leading to the induction of apoptosis (programmed cell death) in cancer cells. nih.gov The design of multi-kinase inhibitors, which simultaneously block several targets involved in cancer progression, is another avenue being explored to enhance potency and overcome drug resistance. mdpi.com

Table 1: Research Findings on Kinase Inhibitor Activity

| Compound Class | Target Kinase(s) | Observed Effect in Research | Reference |

|---|---|---|---|

| Pyrimido[4',5':4,5]thieno(2,3-b)quinolines (BPTQ) | VEGFR1, CHK2 | Inhibited kinases with IC50 values of 0.54 µM (VEGFR1) and 1.70 µM (CHK2); induced apoptosis in leukemia cells. | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Bruton's tyrosine kinase (BTK), Janus kinases (JAKs), SRC family kinases (SFKs) | Serves as a privileged scaffold for developing inhibitors against various oncogenic kinases. Ibrutinib, a BTK inhibitor from this class, is approved for B-cell cancers. | nih.gov |

| Imidazopyridines | Various Serine/threonine and Tyrosine kinases | Act as versatile scaffolds for designing small molecule kinase inhibitors for anticancer applications. | nih.gov |

Research into Anti-inflammatory Properties of Related Pyridine Derivatives

In addition to their use in cancer research, pyridine and pyrimidine derivatives are actively investigated for their anti-inflammatory properties. google.comnih.gov Inflammation is a biological process involving various mediators, and chronic inflammation is linked to numerous diseases. Pyrimidine-based compounds have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes, prostaglandin (B15479496) E2, and inducible nitric oxide synthase (iNOS). nih.govnih.gov Research into pyrimido[1,2-b]pyridazin-2-one derivatives, for example, revealed that certain compounds could potently inhibit the production of nitric oxide (NO) and down-regulate the expression of COX-2, a key enzyme in the inflammatory pathway. nih.gov These findings suggest that derivatives built upon pyridine-like scaffolds hold significant promise for the development of new anti-inflammatory agents. google.comnih.gov

Modulation of p38 MAPK Pathway and Associated Inflammatory Responses

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and plays a crucial role in the production of pro-inflammatory cytokines. bldpharm.comsigmaaldrich.com Inhibition of the p38 MAPK pathway is therefore a significant therapeutic target for a range of inflammatory diseases, including rheumatoid arthritis and cancer. bldpharm.comsigmaaldrich.com

Research has shown that various pyridine derivatives can act as inhibitors of p38 MAPK. researchgate.net For instance, certain pyridinylimidazole compounds are known to be potent inhibitors of p38 MAP kinase, competing with ATP for binding to the enzyme's active site. While direct studies on this compound's effect on this pathway are not extensively documented, its structural similarity to known p38 MAPK inhibitors suggests that its derivatives could be promising candidates for anti-inflammatory agents. The development of novel p38 MAPK inhibitors often involves the exploration of various substitutions on the pyridine ring to enhance potency and selectivity. nih.gov The anti-inflammatory properties of some pyridine derivatives are also linked to their ability to chelate iron, which is involved in the generation of inflammatory mediators. nih.gov

Research into Antimicrobial Activities of Related Pyridine Derivatives

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyridine derivatives have shown considerable promise in this area. nih.gov Studies on related compounds, such as 5-Bromo-2-hydroxy-4-methylpyridine, have demonstrated significant inhibitory activity against both gram-positive and gram-negative bacteria. The investigation of various pyridine derivatives has revealed that the nature and position of substituents on the pyridine ring play a crucial role in their antimicrobial efficacy.

For example, research on imidazo[4,5-b]pyridine derivatives, which can be synthesized from brominated diaminopyridines, has shown that these compounds exhibit antibacterial activity, with Gram-positive bacteria being more sensitive than Gram-negative bacteria. nih.gov Similarly, the synthesis and evaluation of 5-bromoisatin (B120047) based pyrimidine derivatives have also been explored for their antimicrobial potential. ajpp.in While specific antimicrobial data for this compound is not widely available, the established antimicrobial profile of structurally similar brominated and methoxy-substituted pyridine and quinoline (B57606) derivatives suggests that it is a promising scaffold for the development of new antimicrobial agents. researchgate.net

Investigation of Metalloproteinase Inhibition by this compound Derivatives

Matrix metalloproteinases (MMPs) are a family of enzymes that play a critical role in the degradation of the extracellular matrix and are implicated in various pathological processes, including cancer metastasis and arthritis. Consequently, the development of MMP inhibitors is an active area of therapeutic research.

Pyridine-containing compounds have been investigated as potential MMP inhibitors. For instance, pyridine-containing macrocycles have demonstrated inhibitory activity against MMP-2 and MMP-9. nih.gov These compounds are thought to exert their inhibitory effect by chelating the zinc ion present in the active site of the MMPs. Furthermore, pyrimidinetrione-based inhibitors have been designed to target MMP-13, with a biaryl ether moiety at the C-5 position of the pyrimidinetrione ring binding in the S1' pocket of the enzyme. nih.gov While there is no direct evidence of this compound derivatives as metalloproteinase inhibitors, their structural features, including the presence of a pyridine ring, suggest that they could be explored for this therapeutic application. The development of selective MMP inhibitors often involves the strategic placement of functional groups that can interact with specific pockets within the enzyme's active site. google.com

Immunosuppressant Research Applications

The search for novel immunosuppressive agents is crucial for the treatment of autoimmune diseases and the prevention of organ transplant rejection. While direct research into the immunosuppressive properties of this compound is limited, studies on related pyridine-containing natural products have shown promise. For example, sesquiterpene pyridine alkaloids from Tripterygium wilfordii have demonstrated potent immunosuppressive activity by inhibiting the nuclear factor-kappa B (NF-κB) pathway. Although structurally more complex, these findings highlight the potential of the pyridine scaffold in the development of new immunosuppressants. Further investigation into the synthesis and biological evaluation of derivatives of this compound could reveal potential candidates for this therapeutic area.

Chemical Biology Applications for Elucidating Cellular Mechanisms

Chemical biology utilizes small molecules as tools to probe and understand complex biological processes. nih.gov The ability to design and synthesize molecules with specific biological activities makes them invaluable for elucidating cellular mechanisms. This compound, as a versatile synthetic intermediate, can be used to generate a library of derivatives that can be screened for specific biological effects.

For example, a pyridine analog of the anticancer drug dacarbazine (B1669748) was synthesized to investigate the cellular and molecular mechanisms of its action. This study revealed that the pyridine analog, similar to dacarbazine, induced the formation of reactive oxygen species (ROS), decreased mitochondrial membrane potential, and caused lysosomal membrane rupture. Such studies demonstrate how modifying a known bioactive molecule with a pyridine scaffold can help in understanding its mechanism of action and potentially lead to the development of more effective drugs. The use of photo-affinity labeling with probes containing minimalist linkers is another chemical biology approach to identify the cellular targets of bioactive compounds. nih.gov

Comparative Analysis with Structurally Related Biologically Active Pyridine Derivatives

The biological activity of pyridine derivatives is highly dependent on the nature and position of their substituents. A comparative analysis of this compound with other structurally related pyridine derivatives can provide valuable insights into structure-activity relationships (SAR).

For instance, a study on the synthesis and biological activities of derivatives of 5-bromo-2-methylpyridin-3-amine (B1289001) revealed that the type and position of substituents on the aryl group significantly influenced their anti-thrombolytic and biofilm inhibition activities. mdpi.com Specifically, an acyl group attached to the amino group in one series of derivatives was found to enhance the anti-thrombolytic activity compared to its non-acylated analogue. mdpi.com

Similarly, a review of the structure-activity relationship of pyridine derivatives with antiproliferative activity found that the presence and positions of -OMe, -OH, -C=O, and NH2 groups enhanced their activity, while halogen atoms or bulky groups tended to decrease it. nih.gov This suggests that the bromo and methoxy (B1213986) groups on this compound could have opposing effects on its potential antiproliferative activity, highlighting the need for empirical testing.

The table below presents a comparative overview of the reported biological activities of various substituted pyridine derivatives, which helps to contextualize the potential of this compound.

| Compound Class | Substituents | Reported Biological Activity | Reference |

| Pyridinylimidazoles | 4-Aryl, 5-(pyridin-4-yl) | p38 MAP Kinase Inhibition | researchgate.net |

| 3-Hydroxy-pyridine-4-one derivatives | Hydroxy, various substitutions | Anti-inflammatory, Analgesic | nih.gov |

| Imidazo[4,5-b]pyridine derivatives | Bromo, Phenyl, various alkylations | Antibacterial | nih.gov |

| 5-Bromo-2-hydroxy-4-methylpyridine | Bromo, Hydroxy, Methyl | Antimicrobial | |

| Pyridine-containing macrocycles | Pentaaza-macrocycle with pyridine | MMP-2/9 Inhibition | nih.gov |

| Sesquiterpene pyridine alkaloids | Complex polycyclic structures | Immunosuppressive | |

| 5-Bromo-2-methylpyridin-3-amine derivatives | Bromo, Methyl, Amino, various aryl | Anti-thrombolytic, Biofilm inhibition | mdpi.com |

This comparative data underscores the diverse biological landscape of substituted pyridines and provides a rationale for the continued exploration of this compound and its derivatives for various therapeutic applications.

Applications in Agrochemicals Research

Role of 5-Bromo-2-methoxy-4-methylpyridine in the Synthesis of Agrochemicals

This compound serves as a critical building block in the synthesis of more complex pyridine-based compounds for agrochemical applications. chemimpex.comnih.gov The bromine atom at the 5-position is a key reactive site, particularly for cross-coupling reactions such as the Suzuki-Miyaura reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, enabling the attachment of various aryl or heteroaryl groups to the pyridine (B92270) ring. mdpi.com This method is a cornerstone in the creation of novel molecular frameworks with potential pesticidal or herbicidal properties.

Research into pyridine derivatives has shown that the introduction of different substituents can significantly influence the biological activity of the resulting compounds. For instance, studies on related bromo-pyridine compounds have demonstrated that the synthesis of novel pyridine derivatives through Suzuki cross-coupling can lead to molecules with significant biological activities. mdpi.com While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, the principles of intermediate derivatization are well-established in the agrochemical industry. nih.gov The process often involves synthesizing a library of related compounds from a common intermediate like this compound and then screening them for desired biological effects.

A patent for the preparation of 5-bromo-2-methylpyridine (B113479) highlights its importance as an intermediate for producing pesticides, among other uses. google.com Furthermore, the synthesis of 2-methoxy-5-(pyridin-2-yl)pyridine, a pharmaceutical intermediate, from 5-bromo-2-methoxypyridine (B44785) using a palladium catalyst demonstrates a synthetic pathway that is also relevant to agrochemical development. google.com The versatility of the bromo-pyridine scaffold is further illustrated by the synthesis of various pyridine-based derivatives with potential applications in both pharmaceuticals and agriculture. researchgate.net

Research into Herbicide and Pesticide Formulation Enhancement

Beyond its role as a synthetic intermediate, this compound and its derivatives are investigated for their potential to enhance the efficacy of herbicide and pesticide formulations. chemimpex.com The chemical structure of a molecule can influence its behavior in a formulation, including its solubility, stability, and ability to penetrate the target organism.

Research in this area often focuses on how modifications to a core structure, such as the pyridine ring in this compound, can lead to improved formulation characteristics. For example, the introduction of specific functional groups can alter the lipophilicity of a molecule, which can, in turn, affect its uptake by plants or insects.

While detailed studies focusing specifically on this compound for formulation enhancement are not widely published, the broader field of agrochemical research explores how such intermediates can contribute to the development of more effective and targeted pesticides. The development of novel 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties, for example, has yielded compounds with high insecticidal activity against specific pests. google.com This highlights the strategy of using a core pyridine structure and modifying it to create potent agrochemicals.

The exploration of pyridine-based compounds is a continuous effort in the agrochemical industry to address challenges such as pest resistance and the need for more environmentally benign solutions. nih.govresearchgate.net The use of versatile intermediates like this compound is central to these research and development endeavors.

Applications in Materials Science and Engineering

5-Bromo-2-methoxy-4-methylpyridine as a Building Block for Functional Materials

This compound serves as a versatile precursor in the synthesis of more complex molecules destined for materials science applications. chemimpex.comresearchgate.net The presence of a bromine atom on the pyridine (B92270) ring provides a reactive site for various cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This allows for the introduction of a wide range of organic groups, enabling the construction of larger, functionalized molecules with desired properties.

The methoxy (B1213986) and methyl groups also influence the compound's reactivity and physical properties. The methoxy group is an electron-donating group, which can affect the electron density of the pyridine ring and influence its participation in chemical reactions. The methyl group can also have steric and electronic effects. This combination of functional groups in a specific arrangement on the pyridine scaffold makes this compound a sought-after intermediate in the design and synthesis of novel functional materials. pipzine-chem.com

Exploration of Electronic Properties in Advanced Material Creation

The electronic properties of materials derived from this compound are a key area of investigation for their application in advanced materials. The pyridine ring itself is an electron-deficient system, and the substituents—bromo, methoxy, and methyl groups—further modulate its electronic characteristics.

The ability to modify the structure of this compound through reactions at the bromine site allows for the fine-tuning of the electronic properties of the resulting materials. researchgate.net For instance, by introducing different aryl groups through cross-coupling reactions, researchers can influence the material's conductivity, and other electronic behaviors. This makes the compound a valuable platform for creating materials with tailored electronic functionalities for use in various advanced applications.

Polymer and Coating Applications

The versatility of this compound extends to the field of polymer science and coatings. Its ability to be incorporated into larger molecular structures makes it a candidate for creating polymers with enhanced properties. chemimpex.com For instance, it can be used to synthesize monomers that are then polymerized to form materials with improved thermal stability, chemical resistance, or specific optical properties.

In the context of coatings, materials derived from this pyridine compound can potentially offer enhanced durability and resistance. chemimpex.com The incorporation of the pyridine moiety can improve adhesion to substrates and provide a barrier against environmental factors. Research in this area focuses on leveraging the unique chemical reactivity of this compound to create novel polymers and coatings with superior performance characteristics.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | 164513-39-7 | C₇H₈BrNO | 202.05 | Building block for functional materials. tcichemicals.com |

| 5-Bromo-2-methoxypyridine (B44785) | 13472-85-0 | C₆H₆BrNO | 188.02 | Used as a ligand for nicotinic acetylcholine (B1216132) receptors. chemicalbook.comsigmaaldrich.com |

| 5-Bromo-2-chloro-4-methylpyridine | 778611-64-6 | C₆H₅BrClN | 206.47 | Solid form with a melting point of 29-31 °C. sigmaaldrich.com |

| 2-Amino-5-bromo-4-methylpyridine | 98198-48-2 | C₆H₇BrN₂ | 187.04 | Features an amino group, offering different reactivity. sigmaaldrich.com |

| 5-Bromo-2-methylpyridine (B113479) | 3430-13-5 | C₆H₆BrN | 172.02 | A simpler brominated picoline derivative. bldpharm.com |

| 5-Bromo-4-methoxy-2-methylpyridine | 886372-61-8 | C₇H₈BrNO | 202.05 | Isomer of the primary compound. chemscene.comchemuniverse.com |

| 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 | C₇H₇BrN₂O₃ | 247.05 | Nitrated derivative for further functionalization. bldpharm.com |

| 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine | 380380-64-3 | C₇H₆BrN₅ | 240.06 | Contains a tetrazole ring, expanding potential applications. nih.gov |

Applications in Analytical Chemistry

Use of 5-Bromo-2-methoxy-4-methylpyridine as a Reagent in Analytical Methodologies

Contributions to Detection and Quantification of Substances

Consequently, due to the absence of documented applications as a direct analytical reagent, there are no specific research findings on the contributions of this compound to the detection and quantification of other substances. While its structural analog, 5-Bromo-2-hydroxy-4-methylpyridine, has been mentioned in the context of improving resolution in chromatographic methods for environmental sample analysis, similar detailed applications for the methoxy (B1213986) derivative are not available. The primary role of this compound documented in the literature is as a starting material in multi-step syntheses. google.comgoogle.comgoogle.comgoogle.com The final products of these syntheses are then analyzed using techniques such as LC-MS and GC-MS, but this does not constitute a direct analytical application of the initial pyridine (B92270) compound itself.

Given the current state of published research, a data table detailing specific analytical methods, the substances they detect, and their limits of detection using this compound as a reagent cannot be constructed. The scientific community has, to date, focused on the synthetic utility of this compound rather than its potential applications in analytical chemistry.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for 5-Bromo-2-methoxy-4-methylpyridine and its Analogs

The synthesis of functionalized pyridines is a cornerstone of medicinal and materials chemistry. While established methods exist, the future lies in developing more efficient, sustainable, and versatile synthetic routes.

Future research will likely focus on the following areas:

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki cross-coupling reaction has been effectively used to synthesize novel pyridine (B92270) derivatives from brominated precursors. mdpi.com Future work could expand on this by exploring other palladium-catalyzed reactions, such as Buchwald-Hartwig, Heck, and Sonogashira couplings, to introduce a wider variety of functional groups onto the this compound scaffold. The goal would be to create extensive libraries of analogs for biological screening.

C-H Activation: A significant advancement would be the development of direct C-H activation/functionalization methods. This would allow for the modification of the pyridine ring without the need for pre-functionalization (like bromination), making synthetic routes more atom-economical and environmentally friendly.

Flow Chemistry: The use of continuous flow reactors for the synthesis of this compound and its derivatives could offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. Future methodologies could employ this technology to forge new bonds and create complex analogs of this compound under mild reaction conditions.

A key objective is to optimize reaction conditions to improve yields and substrate adaptability. For instance, studies on related bromo-pyridines have shown that the choice of solvent, base, and catalyst can significantly increase reaction yields. researchgate.net

| Synthetic Strategy | Potential Advantages |

| Expanded Cross-Coupling | Access to diverse chemical libraries |

| C-H Activation | Increased atom economy, greener synthesis |

| Flow Chemistry | Improved scalability and safety |

| Photoredox Catalysis | Mild reaction conditions, novel reactivity |

Exploration of Undiscovered Biological Activities and Therapeutic Targets

Pyridine derivatives are known to possess a wide range of biological activities. Analogs of brominated pyridines have demonstrated potential as anti-thrombolytic, anti-bacterial (biofilm inhibition), and anti-cancer agents. mdpi.comjocpr.com Future research will delve deeper into the therapeutic potential of this compound and its derivatives.

Emerging research avenues include:

Oncology: Thymidylate synthase has been identified as a potential target for pyridine and pyrimidine (B1678525) derivatives in the context of anti-colorectal cancer therapy. jocpr.com Future studies could explore the inhibitory activity of this compound analogs against other cancer-related enzymes, such as kinases and histone deacetylases.

Infectious Diseases: The demonstrated biofilm inhibition activity of some pyridine derivatives against E. coli suggests a promising area for the development of new anti-bacterial agents that can combat antibiotic resistance. mdpi.com

Neurological Disorders: The pyridine core is a common feature in many centrally acting drugs. The unique substitution pattern of this compound could be exploited to design novel ligands for receptors and enzymes implicated in neurological conditions.

Cardiovascular Diseases: Certain pyridine intermediates are used in the production of cardiovascular and cerebrovascular drugs. chemicalbook.com This historical application suggests that novel analogs of this compound could be investigated for new therapeutic approaches to heart disease and stroke.

The following table summarizes the biological activities observed in related pyridine compounds, suggesting potential areas for future investigation for this compound analogs.

| Biological Activity | Investigated Target/Organism | Finding |

| Anti-thrombolytic | Human Blood Clot | Compound 4b (an acetylated pyridine derivative) showed the highest activity with 41.32% lysis. mdpi.com |

| Anti-bacterial | Escherichia coli | Compound 4f (a pyridine derivative) was most potent, showing 91.95% biofilm inhibition. mdpi.com |

| Anti-cancer | Thymidylate Synthase | Pyridine and pyrimidine derivatives are identified as potent inhibitors of this enzyme. jocpr.com |

Integration with Advanced Technologies for Drug Discovery and Material Design

The synergy between synthetic chemistry and advanced technologies is accelerating the pace of discovery. This compound is well-suited for integration into modern, technology-driven research workflows.

Computational Chemistry: Techniques like Density Functional Theory (DFT) have been used to study the electronic properties, reactivity, and molecular orbitals of novel pyridine derivatives. mdpi.com Future research will increasingly rely on computational modeling to predict the biological activity and physical properties of this compound analogs before their synthesis, saving time and resources. Molecular docking studies, for example, can predict the binding interactions of these compounds with therapeutic targets like Thymidylate Synthase. jocpr.com

High-Throughput Screening (HTS): The development of novel synthetic methodologies, as described in section 10.1, will enable the creation of large, diverse libraries of this compound analogs. These libraries are ideal for HTS campaigns to rapidly identify compounds with desired biological activities.

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML models can be trained on data from synthesized and tested pyridine derivatives to predict the properties of new, virtual compounds. This in silico drug design approach can guide synthetic efforts toward molecules with a higher probability of success.

Advanced Materials: The specific electronic and structural features of this compound make it a candidate for incorporation into advanced materials. For instance, pyridine derivatives are explored as components of functional materials, and computational studies can help predict their properties for applications in electronics or as chiral dopants for liquid crystals. mdpi.comresearchgate.net

Interdisciplinary Research Leveraging this compound

The full potential of this compound will be unlocked through collaborations that cross traditional scientific boundaries.

Chemical Biology: Synthetic chemists can create novel analogs of this compound that can be used as chemical probes by biologists to study cellular pathways and disease mechanisms. The reactive bromine atom allows for the attachment of fluorescent tags or affinity labels.

Medicinal Chemistry and Pharmacology: A close collaboration between medicinal chemists synthesizing new analogs and pharmacologists evaluating their efficacy and mechanism of action is crucial for translating basic discoveries into potential therapeutics.

Materials Science and Organic Chemistry: The design and synthesis of novel organic materials for applications in electronics, photonics, or polymer science will benefit from the expertise of both organic chemists and materials scientists. The pyridine moiety can be incorporated into larger conjugated systems to tune their optical and electronic properties.

The study of pyridine derivatives, which combines synthetic chemistry, biological evaluation, and computational analysis, exemplifies a modern, interdisciplinary approach to scientific research. mdpi.com this compound serves as a versatile molecular scaffold, and its future exploration at the intersection of chemistry, biology, and technology holds immense promise for scientific advancement.

Q & A

Q. What are the standard synthetic routes for 5-Bromo-2-methoxy-4-methylpyridine?

Methodological Answer: The synthesis typically involves functionalization of a pyridine precursor. A common approach is nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated pyridine intermediates. For example:

- Methoxy and methyl group introduction : Methoxylation via alkoxy-dehalogenation using NaOMe/MeOH under reflux.

- Bromination : Electrophilic substitution at the 5-position using Br₂ in the presence of a Lewis acid (e.g., FeBr₃).

Similar synthetic strategies are documented for structurally related compounds, such as 5-Bromo-2-hydroxy-4-methylpyridine, where bromination and subsequent functional group protection are critical . Pyridyne cyclization methods, as reported for perlolidine synthesis, may also offer insights into regioselective modifications .

Q. How is this compound characterized for purity and structural confirmation?

Methodological Answer: Key techniques include:

- NMR spectroscopy : H and C NMR to verify substituent positions and integration ratios.

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation.

- High-performance liquid chromatography (HPLC) : Purity assessment using reverse-phase columns (e.g., C18) with UV detection.

- X-ray crystallography : For unambiguous structural determination, particularly when crystallizable derivatives are synthesized. SHELX programs are widely used for refinement and structure solution .

Melting point (mp) and density (d) data, as reported for analogs like 5-Bromo-2-hydroxy-4-methylpyridine (mp: 198–202°C, d: 1.622 g/cm³), provide additional validation .

Q. What are the common applications of this compound in medicinal chemistry or materials science?

Methodological Answer: this compound serves as a versatile intermediate in:

- Nucleoside analogs : Brominated pyridines are precursors for pseudouridine derivatives, as seen in related compounds like 5-bromo-2,4-dimethoxypyrimidine .

- Ligand design : The methoxy and methyl groups enhance steric and electronic tuning for coordination chemistry.

- Agrochemicals : Pyridine derivatives are key in developing herbicides and fungicides.

Advanced Research Questions

Q. How can researchers address low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?

Methodological Answer: Optimization strategies include:

- Catalyst selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for enhanced stability with aryl boronic acids.

- Ligand effects : Bulky ligands improve selectivity for coupling at the 5-bromo position.

- Solvent/base systems : DME/H₂O with K₂CO₃ or Cs₂CO₃ at 80–100°C.

Pyridine boronic acids (e.g., 2-methoxy-5-pyridineboronic acid) are structurally relevant and highlight the importance of boronate ester stability in cross-coupling efficiency .

Q. What challenges arise in regioselective functionalization of the pyridine ring, and how are they mitigated?

Methodological Answer: Challenges include:

- Competing substitution pathways : The electron-donating methoxy group directs electrophiles to the para position, but steric hindrance from the methyl group may alter reactivity.

- Oxidation sensitivity : The methoxy group may decompose under strong acidic/oxidizing conditions.

Q. Solutions :

- Protecting groups : Temporary protection of the methoxy group (e.g., silylation) during bromination.

- Directed ortho-metalation : Use of LDA or LiTMP to deprotonate and functionalize specific positions .

Q. How should researchers analyze contradictory spectroscopic data during structural elucidation?

Methodological Answer:

- Multi-technique validation : Combine H-C HSQC/HMBC NMR for bond connectivity and NOESY for spatial correlations.

- X-ray crystallography : Resolve ambiguities in substituent positioning, as demonstrated in SHELX-refined structures .

- Computational modeling : DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data.

For example, discrepancies in aromatic proton splitting patterns may arise from dynamic effects, necessitating variable-temperature NMR studies .

Q. What are best practices for minimizing dehalogenation during synthetic steps?

Methodological Answer:

- Temperature control : Avoid prolonged heating above 100°C to prevent Br loss.

- Catalyst tuning : Use Pd catalysts with lower oxidative addition propensity (e.g., Pd(OAc)₂ with PCy₃).

- Additives : KI or Ag₂O can stabilize the bromide leaving group during substitution.

Evidence from halogenated pyridine analogs (e.g., 5-(Bromomethyl)-2,4-dichloropyridine hydrobromide) highlights the role of mild reducing agents like NaBH₄ in preserving halogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.